1-(3,3-Diphenylpropyl)-3-(4-nitrophenyl)urea
Description
N-(3,3-diphenylpropyl)-N’-(4-nitrophenyl)urea: is an organic compound that belongs to the class of ureas It is characterized by the presence of a urea functional group, which is bonded to a 3,3-diphenylpropyl group and a 4-nitrophenyl group
Properties
IUPAC Name |
1-(3,3-diphenylpropyl)-3-(4-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c26-22(24-19-11-13-20(14-12-19)25(27)28)23-16-15-21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,21H,15-16H2,(H2,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNXFROJIWKCKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-diphenylpropyl)-N’-(4-nitrophenyl)urea typically involves the reaction of 3,3-diphenylpropylamine with 4-nitrophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
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Step 1: : Preparation of 3,3-diphenylpropylamine
Reagents: Benzyl chloride, phenylacetonitrile, and a reducing agent such as lithium aluminum hydride.
Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, at a temperature range of 0-25°C.
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Step 2: : Reaction with 4-nitrophenyl isocyanate
Reagents: 3,3-diphenylpropylamine and 4-nitrophenyl isocyanate.
Conditions: The reaction is conducted in a suitable solvent such as dichloromethane or tetrahydrofuran, at room temperature, with continuous stirring.
Industrial Production Methods
Industrial production of N-(3,3-diphenylpropyl)-N’-(4-nitrophenyl)urea follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-(3,3-diphenylpropyl)-N’-(4-nitrophenyl)urea can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones and other oxidized derivatives.
Reduction: The nitro group in the 4-nitrophenyl moiety can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides, under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenyl derivatives.
Reduction: N-(3,3-diphenylpropyl)-N’-(4-aminophenyl)urea.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3,3-diphenylpropyl)-N’-(4-nitrophenyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor in the development of novel materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3,3-diphenylpropyl)-N’-(4-nitrophenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group in the 4-nitrophenyl moiety plays a crucial role in its reactivity and interaction with biological molecules. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-(3,3-diphenylpropyl)-N’-(4-nitrophenyl)urea can be compared with other similar compounds, such as:
N-(3,3-diphenylpropyl)-N’-(4-aminophenyl)urea: Similar structure but with an amino group instead of a nitro group. It has different reactivity and biological properties.
N-(3,3-diphenylpropyl)-N’-(4-chlorophenyl)urea: Contains a chlorine atom instead of a nitro group. It exhibits different chemical and biological activities.
N-(3,3-diphenylpropyl)-N’-(4-methylphenyl)urea: Contains a methyl group instead of a nitro group. It has unique properties and applications.
The uniqueness of N-(3,3-diphenylpropyl)-N’-(4-nitrophenyl)urea lies in the presence of the nitro group, which imparts specific chemical reactivity and potential biological activities that are distinct from its analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
